3-Amino-4-(difluoromethoxy)phenol
CAS No.:
Cat. No.: VC17580416
Molecular Formula: C7H7F2NO2
Molecular Weight: 175.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H7F2NO2 |
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Molecular Weight | 175.13 g/mol |
IUPAC Name | 3-amino-4-(difluoromethoxy)phenol |
Standard InChI | InChI=1S/C7H7F2NO2/c8-7(9)12-6-2-1-4(11)3-5(6)10/h1-3,7,11H,10H2 |
Standard InChI Key | SIHVIAPSSKNHQY-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1O)N)OC(F)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The systematic IUPAC name for this compound is 3-amino-4-(difluoromethoxy)phenol, with the molecular formula C₇H₇F₂NO₂ and a molecular weight of 193.14 g/mol. Its structure consists of a phenolic hydroxyl group (-OH) at the 1-position, an amino group at the 3-position, and a difluoromethoxy group at the 4-position (Figure 1). The difluoromethoxy substituent introduces significant electronegativity and steric effects, influencing reactivity and intermolecular interactions .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₇H₇F₂NO₂ |
Molecular Weight | 193.14 g/mol |
CAS Registry Number | Not formally assigned* |
XLogP3-AA | ~1.2 (estimated) |
Hydrogen Bond Donors | 2 (-OH, -NH₂) |
Hydrogen Bond Acceptors | 4 (O, N, 2F) |
*No specific CAS entry exists for 3-amino-4-(difluoromethoxy)phenol, but related compounds like 4-(difluoromethoxy)aniline (CAS 87789-47-7) share structural motifs.
Synthetic Methodologies
Nucleophilic Aromatic Substitution
The difluoromethoxy group is typically introduced via nucleophilic displacement reactions. A patented route for 4-(difluoromethoxy)aniline provides a template:
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Alkylation of Nitrophenol: 4-Nitrophenol reacts with sodium hydroxide to form sodium 4-nitrophenolate, which undergoes nucleophilic attack by chlorodifluoromethane (ClCF₂H) under alkaline conditions to yield 4-(difluoromethoxy)nitrobenzene.
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Reduction of Nitro Group: Catalytic hydrogenation or hydrazine-mediated reduction in the presence of Fe₂O₃/activated carbon converts the nitro group to an amine, producing 4-(difluoromethoxy)aniline .
Adapting this pathway for 3-amino-4-(difluoromethoxy)phenol would require:
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Starting with 3-nitrophenol instead of 4-nitrophenol.
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Optimizing reaction conditions to prevent positional isomerism during difluoromethoxy introduction.
Table 2: Comparative Synthesis Routes
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is dictated by its polar functional groups:
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Aqueous Solubility: Moderate solubility in water (~1.2 g/L at 25°C) due to hydrogen-bonding capacity from -OH and -NH₂ groups.
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Organic Solvents: High solubility in DMSO (>50 mg/mL) and ethanol (~20 mg/mL) .
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Thermal Stability: Decomposition temperature estimated at 220–240°C, inferred from analogous difluoromethoxy aromatics .
Parameter | Guideline |
---|---|
Personal Protection | Gloves, lab coat, eye protection |
Ventilation | Fume hood required |
Storage | Cool, dry place away from light |
Disposal | Incineration per local regulations |
Industrial Applications
Pharmaceutical Intermediates
Fluorinated phenols are pivotal in drug design for their metabolic stability and bioavailability. For example:
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Anticancer Agents: Difluoromethoxy groups enhance membrane permeability in kinase inhibitors .
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Antimicrobials: Amino-phenol derivatives exhibit moderate activity against Gram-positive pathogens .
Agrochemical Development
The difluoromethoxy moiety improves pesticidal activity by resisting hydrolytic degradation. Potential uses include:
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Herbicides: Analogous to sulfonylurea derivatives targeting acetolactate synthase .
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Fungicides: Enhanced leaf adhesion due to fluorine’s lipophilicity .
Market Outlook
Global Demand Trends
The market for fluorinated phenolic compounds is projected to grow at a CAGR of 6.2% from 2025–2029, driven by pharmaceutical and agrochemical sectors . Regional dynamics include:
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Asia-Pacific: Dominates production (55% market share) due to low-cost manufacturing .
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North America: High R&D investment in fluorine-based therapeutics .
Table 4: Market Forecast (2025–2029)
Region | CAGR | 2029 Market Value (USD Million) |
---|---|---|
Asia-Pacific | 7.1% | 48.2 |
Europe | 5.8% | 32.7 |
North America | 6.5% | 29.4 |
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